Diethylstilbestrol
Overview
Description
Synthesis Analysis
DES is a synthetic estrogen, and its synthesis involves the use of various chemical processes . It is lipid-soluble and readily absorbed from the proximal gastrointestinal tract. It is metabolized via the hepatic microsomal system to dienestrol, and quinone and epoxide intermediates .
Molecular Structure Analysis
The molecular formula of DES is C18H20O2, and its molecular weight is 268.36 . It is also available as a 2D Mol file .
Chemical Reactions Analysis
DES is toxic to a wide range of aquatic organisms, disrupting their growth and interfering with several ecosystem services . It also affects energy metabolism, lipid metabolism, the digestive system, transport, and catabolism pathways .
Physical And Chemical Properties Analysis
DES is administered orally, is lipid soluble, and readily absorbed from the proximal gastrointestinal tract. It is metabolized via the hepatic microsomal system to dienestrol, and quinone and epoxide intermediates .
Scientific Research Applications
Prostate Cancer Treatment
Diethylstilbestrol has been used in the treatment of prostate cancer . It’s an estrogenic substance that can suppress the growth of prostate cancer cells by interfering with the hormone signaling pathways.
2. Prevention of Miscarriage or Premature Delivery Previously, DES was used in the prevention of miscarriage or premature delivery in pregnant women prone to such conditions . However, it’s important to note that its use for this purpose has been discontinued due to the discovery of serious adverse effects.
Aquatic Toxicology
With the widespread use of DES, it has become a common contaminant in the aquatic environment . It is toxic to a wide range of aquatic organisms, disrupting the water flea growth and further interfering with several ecosystem services . This makes DES a significant subject of study in the field of aquatic toxicology.
Energy Metabolism and Growth Inhibition
Research has shown that DES can have a negative effect on growth and reproduction in certain species . For instance, in water fleas, exposure to DES can lead to significant changes in energy metabolism, lipid metabolism, the digestive system, transport, and catabolism pathways .
Inhibition of ANO1
DES has been identified as a selective ANO1 inhibitor . ANO1 is a Ca 2+ -activated chloride channel overexpressed in various carcinomas, including non-small cell lung cancer (NSCLC). DES inhibits ANO1 activity, which can lead to reduced viability and migration of cancer cells .
Zebrafish Gonad Development
Studies have been conducted to understand the effects of DES exposure on zebrafish gonad development . This research is crucial for understanding the impact of endocrine disruptors on aquatic organisms.
Mechanism of Action
Target of Action
Diethylstilbestrol (DES) is a synthetic nonsteroidal estrogen that interacts with a protein receptor, the estrogen receptor . The primary target cells of DES include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . It also acts as an agonist of the G protein-coupled estrogen receptor (GPER), albeit with relatively low affinity .
Mode of Action
DES diffuses into its target cells and interacts with the estrogen receptor . The binding of estrogen to these receptors triggers downstream effects, such as the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . It also suppresses the secretion of follicle-stimulating hormone (FSH) from the anterior pituitary .
Biochemical Pathways
The biochemical pathways affected by DES involve the estrogen receptor signaling pathway. The binding of DES to the estrogen receptor leads to the transcription of target genes that regulate the synthesis of proteins involved in female sexual development and reproductive function . DES also enhances the activity of corticosteroids .
Pharmacokinetics
DES is well-absorbed when administered orally . It is lipid-soluble and readily absorbed from the proximal gastrointestinal tract . DES is metabolized via hydroxylation, oxidation, and glucuronidation, resulting in metabolites such as (Z,Z)-Dienestrol, Paroxypropione, and Glucuronides . The elimination half-life of DES is approximately 24 hours , and it is excreted in urine and feces .
Result of Action
The action of DES results in a variety of physiological effects. As a synthetic estrogen, it was developed to supplement a woman’s natural estrogen production . It has been linked to a rare vaginal cancer in female offspring . DES was also used in the treatment of prostate cancer and breast cancer .
Action Environment
The action of DES can be influenced by various environmental factors. For instance, the pH level and temperature can affect the degradation rate of DES . Furthermore, DES can be degraded by certain strains of bacteria, suggesting that the presence of these bacteria in the environment could influence the action and stability of DES .
Safety and Hazards
Future Directions
DES exposure can serve as a model for the influence of endocrine-disrupting chemicals on human health. It also serves as a warning of the special hazards of pregnancy exposures, and more broadly, of the potential for invisible health consequences arising from new or changing exposures . Future research is expected to concentrate on refining the tumor immune milieu and discovering novel biomarkers germane to immunotherapeutic interventions .
properties
IUPAC Name |
4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLYKWWBQGJZGM-ISLYRVAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Record name | DIETHYLSTILBESTROL | |
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Related CAS |
63528-82-5 (di-hydrochloride salt) | |
Record name | Diethylstilbestrol [USP:INN:BAN] | |
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DSSTOX Substance ID |
DTXSID3020465 | |
Record name | Diethylstilbestrol | |
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Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylstilbestrol is an odorless tasteless white crystalline powder. (NTP, 1992) | |
Record name | DIETHYLSTILBESTROL | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alcohol, ether, chloroform, fatty oils, dil hydroxides., SOL @ 25 °C IN 95% ETHANOL (1 IN 5); SOL @ 25 °C IN CHLOROFORM (1 IN 200), ETHER (1 IN 3); SOL IN ACETONE, DIOXANE, ETHYL ACETATE, METHYL ALCOHOL, SOL IN VEGETABLE OILS & AQUEOUS SOLN OF ALKALI HYDROXIDES, In water, 12 mg/l @ 25 °C | |
Record name | DIETHYLSTILBESTROL | |
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Record name | Diethylstilbestrol | |
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Mechanism of Action |
Estrogens diffuse into their target cells and interact with a protein receptor, the estrogen receptor. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. The effect of Estrogen binding their receptors causes downstream increases the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH)., The precise mechanism(s) of action of DES as a postcoital contraceptive is not fully understood; however, the drug appears to inhibit nidation (implantation) of the fertilized ovum in the endometrium when administered within 72 hours following coitus. The postcoital contraceptive activity of the drug may involve effects mediated via decreased concentrations of circulating progesterone, effects on tubal motility resulting in accelerated passage of the ovum into the uterus, and inhibition of synthesis of carbonic anhydrase in the endometrium., ... DES ... inhibited the postcastration rise in plasma FSH amd LH levels ... . In addition, DES stimulated large increases in prolactin secretion ... | |
Record name | Diethylstilbestrol | |
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Product Name |
Diethylstilbestrol | |
Color/Form |
White crystalline powder, Small plates from benzene | |
CAS RN |
56-53-1, 22610-99-7, 6898-97-1 | |
Record name | DIETHYLSTILBESTROL | |
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Record name | Diethylstilbestrol | |
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Record name | Diethylstilbestrol [USP:INN:BAN] | |
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Melting Point |
336 to 342 °F (NTP, 1992), 169-172 °C | |
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